molecular formula C10H11N5O B14003949 5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide CAS No. 66974-97-8

5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide

Cat. No.: B14003949
CAS No.: 66974-97-8
M. Wt: 217.23 g/mol
InChI Key: RMRFZAZJEUUYOS-UHFFFAOYSA-N
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Description

Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied due to their ability to form stable complexes with metals and their potential use as ligands in coordination chemistry .

Preparation Methods

The synthesis of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or THF and catalysts to facilitate the formation of the triazene group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and DNA. The triazene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- can be compared with other triazene compounds such as:

Properties

CAS No.

66974-97-8

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-cyano-2-(dimethylaminodiazenyl)benzamide

InChI

InChI=1S/C10H11N5O/c1-15(2)14-13-9-4-3-7(6-11)5-8(9)10(12)16/h3-5H,1-2H3,(H2,12,16)

InChI Key

RMRFZAZJEUUYOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)C#N)C(=O)N

Origin of Product

United States

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